3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide
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Overview
Description
3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group and bromine atom attached to a phenyl ring.
N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide: Similar structure but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H14BrF3N2O2S |
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Molecular Weight |
423.2 g/mol |
IUPAC Name |
3-bromo-N-methyl-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide |
InChI |
InChI=1S/C15H14BrF3N2O2S/c1-20-24(22,23)12-6-7-14(13(16)8-12)21-9-10-2-4-11(5-3-10)15(17,18)19/h2-8,20-21H,9H2,1H3 |
InChI Key |
ZIEOPWAXZLCBCW-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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